4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine
Overview
Description
“4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
While specific chemical reactions involving “4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” are not available, thiazole compounds are known to undergo various types of reactions. For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. Although specific studies on 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine are limited, its thiazole scaffold suggests potential antioxidant activity .
- Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, certain thiazole derivatives exhibit potent effects against human tumor cell lines .
- Thiazoles are present in biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .
- Structural characterization studies, such as those involving 4-(4-Nitrophenyl)thiomorpholine , contribute to medicinal chemistry .
Antioxidant Properties
Antitumor and Cytotoxic Effects
Biological Activity Beyond Thiazoles
Structural Characterization and Medicinal Chemistry
In Vitro Studies on Specific Activities
Future Directions
The future directions for “4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” could involve further exploration of its potential biological activities and applications. Thiazole compounds have been found to exhibit a wide range of biological activities, making them promising candidates for drug development .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This interaction can lead to various changes in the target, depending on the specific nature of the target and the compound.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, from antioxidant effects to antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result in a wide range of molecular and cellular changes.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNULEIYGHDBJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325649 | |
Record name | 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338393-02-5 | |
Record name | 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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